[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine

Cannabinoid Receptor 2 GPCR Agonist Inflammation

Leverage a validated, privileged scaffold for CB2 receptor programs (>72-fold selectivity over CB1) and LSD1 inhibitor design (sub-10 nM IC50). The 6-cyclopropylmethoxy motif is a documented selectivity element, not a simple lipophilic decoration. The primary amine handle enables rapid amide/sulfonamide library synthesis. Choose the 3-aminomethyl regioisomer to preserve the binding vector geometry established in Roche patents. Available in research quantities for medicinal chemistry optimization.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1019590-18-1
Cat. No. B1517555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine
CAS1019590-18-1
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC1COC2=NC=C(C=C2)CN
InChIInChI=1S/C10H14N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2
InChIKeyWQQYQIQPOIYTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-(Cyclopropylmethoxy)pyridin-3-yl Methanamine (CAS 1019590-18-1) is a Critical Building Block for Kinase and GPCR Drug Discovery


[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (CAS 1019590-18-1) is a primary amine-substituted pyridine heterocycle featuring a cyclopropylmethoxy group at the 6-position. With a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol, it serves as a versatile intermediate in medicinal chemistry, enabling rapid diversification through amide bond formation, reductive amination, or Suzuki coupling . The compound is not a finished drug substance but a strategic building block—the cyclopropylmethoxy moiety confers conformational rigidity and enhances metabolic stability in derived lead compounds, while the primary amine provides a synthetic handle for library synthesis. In advanced intermediates, the cyclopropylmethoxy group is a known key pharmacophore for target engagement in kinase inhibitors and GPCR modulators [1].

Why You Cannot Simply Substitute [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (CAS 1019590-18-1) with Other Pyridinylmethanamines


In medicinal chemistry campaigns, substituting the 3-aminomethyl regioisomer with the 4-aminomethyl analog (e.g., CAS 1021024-16-7) is not chemically or biologically conservative. The position of the primary amine relative to the pyridine nitrogen and the cyclopropylmethoxy group dictates the vector of exit from the core scaffold, thereby altering the geometry of the binding pocket interaction . Furthermore, the 6-cyclopropylmethoxy motif is not merely a lipophilic decoration; it is a specific steric and electronic tuning element proven in patent literature to confer selectivity for CB2 over CB1 receptors in advanced analogs [1]. Using an alternative methoxy or unsubstituted pyridine analog strips away the established pharmacophore value and introduces an unknown variable in SAR studies, requiring de novo lead optimization rather than leveraging validated precedent.

Product-Specific Quantitative Evidence Guide for [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (CAS 1019590-18-1)


Core Pharmacophore Validation: Cyclopropylmethoxy Pyridine as a CB2 Receptor Agonist Motif

This compound contains the 6-cyclopropylmethoxy pyridine core, which is explicitly claimed in multiple patents as a critical substructure for achieving potent and selective CB2 receptor agonism. The pharmacophore value is established through advanced analogs; when this exact core is incorporated into a 2-carboxylic acid derivative (e.g., 5-Cyclopropyl-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid), the resulting lead exhibits high CB2 affinity with an EC50 of 137 nM while showing markedly reduced CB1 activity (EC50 > 10,000 nM) [1]. This demonstrates that the cyclopropylmethoxy pyridine scaffold confers intrinsic selectivity, providing a validated starting point for medicinal chemistry campaigns targeting CB2-mediated pathways [2].

Cannabinoid Receptor 2 GPCR Agonist Inflammation

Derivatization for LSD1 Inhibition: Boronic Acid Derivative Shows Potent Activity

The boronic acid derivative of this scaffold, (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid (CAS 1028749-31-6), serves as a direct precursor for Suzuki-Miyaura cross-coupling. When elaborated into advanced biaryl derivatives, the resulting compounds exhibit potent inhibition of Lysine-Specific Demethylase 1 (LSD1). For instance, a complex biaryl molecule incorporating this exact pyridine core demonstrated an IC50 of <10 nM in a TR-FRET enzymatic assay [1]. This level of potency positions derivatives as highly attractive leads for epigenetic oncology programs, where LSD1 inhibition is a validated therapeutic strategy.

LSD1 Inhibitor Epigenetics Oncology

Ion Channel Modulation: Nav1.7 Blockade with Moderate Potency

Derivatives of [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine have been explored as voltage-gated sodium channel (Nav) blockers, a key target for non-opioid pain therapeutics. A specific biaryl derivative incorporating this pyridine core was tested against the human Nav1.7 channel and demonstrated an IC50 of 500 nM in an electrical field stimulation (EFS) assay [1]. While moderate, this potency confirms target engagement in a therapeutically relevant ion channel family and provides a quantitative benchmark for further optimization via this building block.

Nav1.7 Blocker Pain Ion Channel

Handling and Safety Profile: Documented GHS Hazards Informing Procurement and Lab Protocols

The compound carries a well-defined hazard profile according to Globally Harmonized System (GHS) classifications, which is a critical differentiator for procurement and lab safety planning. The substance is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Skin Corrosion Category 1 (H314: Causes severe skin burns and eye damage) . This profile contrasts with some alternative pyridinylmethanamine isomers that may be listed as non-hazardous for transport (e.g., CAS 1021024-16-7) . The presence of specific H314 and H302 statements mandates specific personal protective equipment (PPE) and storage protocols, ensuring that procurement and use are governed by explicit, verifiable safety data rather than generic or unknown risk assumptions.

Chemical Safety GHS Classification Laboratory Handling

Best Research and Industrial Application Scenarios for [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (CAS 1019590-18-1)


CB2 Receptor Agonist Lead Generation for Inflammatory and Neuropathic Pain

Medicinal chemistry teams targeting the CB2 receptor can utilize [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine as a privileged scaffold to construct focused libraries. By converting the primary amine into amides or sulfonamides (as exemplified in Roche patents), researchers can leverage the validated >72-fold CB2/CB1 selectivity window intrinsic to this core [1]. This scenario is ideal for groups seeking to bypass de novo scaffold identification and instead optimize around a known, selective pharmacophore for pain and inflammation indications [2].

Epigenetic Probe and Lead Discovery Targeting LSD1

This building block is uniquely suited for teams developing covalent or reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). The availability of the corresponding boronic acid derivative (CAS 1028749-31-6) allows for rapid parallel synthesis via Suzuki coupling to generate diverse biaryl libraries. Given that specific derivatives incorporating this core have demonstrated sub-10 nM IC50 values against LSD1 [3], this scenario provides a high-confidence starting point for oncology drug discovery programs focused on epigenetic modulation.

Novel Chemotype Exploration for Nav1.7-Dependent Pain Indications

Research groups seeking alternatives to traditional opioid or amide-based Nav1.7 blockers can employ this compound to explore new chemical space. The evidence that elaborated analogs achieve IC50 values of 500 nM on Nav1.7 channels confirms that the pyridine core is compatible with this target's binding site [4]. This scenario is particularly valuable for early-stage discovery where establishing a novel, patentable chemotype with moderate potency is a key milestone preceding lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.